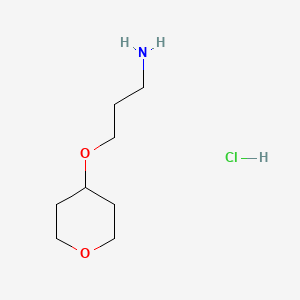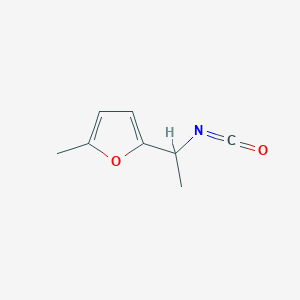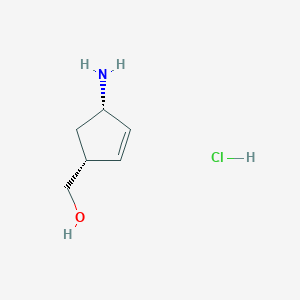
2-(2,3-Dimethylphenyl)piperidine hydrochloride
Overview
Description
2-(2,3-Dimethylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClN and a molecular weight of 225.76 . It is a powder in physical form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(2,3-Dimethylphenyl)piperidine hydrochloride, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 2-(2,3-Dimethylphenyl)piperidine hydrochloride is1S/C13H19N.ClH/c1-10-6-5-7-12 (11 (10)2)13-8-3-4-9-14-13;/h5-7,13-14H,3-4,8-9H2,1-2H3;1H . Chemical Reactions Analysis
Piperidine derivatives, including 2-(2,3-Dimethylphenyl)piperidine hydrochloride, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
2-(2,3-Dimethylphenyl)piperidine hydrochloride is a powder in physical form . It has a molecular weight of 225.76 .Scientific Research Applications
Topoisomerase I Inhibitor for Cancer Therapy
Research on compounds like 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11; Irinotecan) demonstrates the application of piperidine derivatives in cancer therapy. CPT-11, a semisynthetic analogue of camptothecin with a piperidino moiety, shows impressive activity against various carcinomas, highlighting the potential of piperidine derivatives in developing anticancer drugs (Rowinsky et al., 1994).
Metabolism Studies in Drug Development
Studies on the metabolism of drugs like L-735,524, a potent HIV-1 protease inhibitor, involve identifying metabolites in human urine. Understanding the metabolic pathways is crucial for drug development and safety, which indirectly relates to the scientific interest in compounds like 2-(2,3-Dimethylphenyl)piperidine hydrochloride by illustrating the importance of metabolism studies in pharmacology (Balani et al., 1995).
Investigating Neurological Effects
Research on compounds like MPTP, which can induce parkinsonism, sheds light on the neurological impacts of chemical compounds. Such studies are critical for understanding neurodegenerative diseases and the neurotoxic potential of chemical substances, suggesting the broader relevance of research on compounds like 2-(2,3-Dimethylphenyl)piperidine hydrochloride (Langston et al., 1983).
Safety And Hazards
The safety information available indicates that 2-(2,3-Dimethylphenyl)piperidine hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-(2,3-dimethylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-14-13;/h5-7,13-14H,3-4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCIHLXYAYHMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)







![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)

![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)